1-Bromo-2,4-dinitrobenzene-d3
Overview
Description
1-Bromo-2,4-dinitrobenzene-d3 is a deuterated derivative of 1-Bromo-2,4-dinitrobenzene, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dinitrobenzene-d3 can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The general steps include:
Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron bromide to form bromobenzene.
Nitration: Bromobenzene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions, forming 1-Bromo-2,4-dinitrobenzene.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium, typically using deuterated reagents under specific conditions to obtain this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
1-Bromo-2,4-dinitrobenzene-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under basic conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro groups
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 1-Bromo-2,4-diaminobenzene-d3.
Oxidation: Various oxidized forms depending on the conditions used.
Scientific Research Applications
1-Bromo-2,4-dinitrobenzene-d3 is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in mass spectrometry due to its deuterated nature.
Biology: In studies involving enzyme kinetics and protein interactions, particularly with glutathione S-transferase assays.
Medicine: As a model compound in drug metabolism studies to understand the behavior of nitroaromatic compounds in biological systems.
Industry: In the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dinitrobenzene-d3 involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro groups can participate in redox reactions. The deuterium atoms provide stability and are used as tracers in mechanistic studies .
Comparison with Similar Compounds
1-Bromo-2,4-dinitrobenzene-d3 is compared with other similar compounds such as:
1-Bromo-2,4-dinitrobenzene: The non-deuterated version, which has similar reactivity but lacks the stability and tracing capabilities of the deuterated compound.
1-Bromo-2-nitrobenzene-d4: Another deuterated derivative with one nitro group, used in different contexts due to its distinct reactivity.
1,3-Dinitrobenzene-d4: A compound with nitro groups in different positions, affecting its chemical behavior and applications
Uniqueness: this compound is unique due to its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies using isotopic labeling techniques.
Properties
IUPAC Name |
1-bromo-2,3,5-trideuterio-4,6-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOPJYORIDJAFE-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746002 | |
Record name | 1-Bromo-2,4-dinitro(~2~H_3_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-81-4 | |
Record name | 1-Bromo-2,4-dinitro(~2~H_3_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1313734-81-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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